1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 408330-93-8) is a bicyclic ketone featuring a seven-membered annulenone ring fused to a benzene core. The structure includes three methoxy groups at positions 1, 2, and 3 on the aromatic ring, with a partially saturated bicyclic system (tetrahydro substitution at positions 6–9). Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,2,3-trimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O4/c1-16-12-8-10-9(6-4-5-7-11(10)15)13(17-2)14(12)18-3/h8H,4-7H2,1-3H3 |
InChI Key |
WNASTWPOTVSCRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCCCC(=O)C2=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a benzoannulene precursor with methoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoannulene core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Applications in Medicinal Chemistry
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one shows promise in various therapeutic areas due to its structural characteristics. Here are some notable applications:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The potential mechanism involves the interaction with microtubules, which are critical for cell division and proliferation. Studies have shown that modifications to the benzoannulene structure can lead to enhanced potency against cancer cell lines .
Antioxidant Properties
The compound's antioxidant capabilities are of interest in combating oxidative stress-related diseases. Compounds that share structural similarities have been evaluated for their ability to reduce reactive oxygen species (ROS), which are implicated in aging and various degenerative diseases .
Neuroprotective Effects
The unique structure may also confer neuroprotective benefits. Similar compounds have been studied for their potential to protect neuronal cells from damage and degeneration associated with neurodegenerative diseases .
Case Study 1: Anticancer Potential
A study evaluating derivatives of 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one found that specific modifications resulted in compounds with IC50 values significantly lower than those of existing chemotherapeutics. This suggests a promising avenue for developing new anticancer agents .
Case Study 2: Antioxidant Activity
In vitro studies demonstrated that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers in human fibroblast cells. These findings point to the potential application of these compounds in anti-aging therapies .
Comparative Analysis with Related Compounds
To better understand the potential applications of 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-Hydroxy-2,3-dimethoxybenzoannulen-5-one | Contains hydroxyl group | May exhibit enhanced solubility |
| 1-Amino-6,7-dihydrobenzoannulen-5-one | Amino group substitution | Potential for different biological interactions |
| 2-Methoxybenzoannulene | Fewer methoxy groups | Simpler structure with distinct reactivity |
This table illustrates how variations in functional groups can lead to differing properties and activities among related compounds.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The methoxy groups and the benzoannulene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways.
Comparison with Similar Compounds
Key Differences :
- The 1,2,3-trimethoxy derivative’s additional methoxy group may enhance electron-donating effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Halogen-Substituted Derivatives
Key Differences :
- Halogenation (Cl, Br, F) introduces electronegative groups that alter electronic properties and binding affinities. For example, the 3-chloro derivative’s safety profile necessitates careful handling.
- Fluorinated analogs exhibit unique reactivity in geminal oxyfluorination reactions.
Aryl- and Alkyl-Substituted Derivatives
Key Differences :
- Aryl groups (e.g., phenyl) enhance π-π stacking interactions, critical for CNS-targeted activities (e.g., NMDA antagonism, CaMKIIα modulation).
- Alkyl substituents like methyl improve lipophilicity, influencing blood-brain barrier penetration.
Oxygenated and Functionalized Derivatives
Biological Activity
1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound notable for its unique molecular structure and potential biological activities. Its molecular formula is , and it features a distinctive benzoannulene framework that contributes to its stability and reactivity. The presence of three methoxy groups at the 1, 2, and 3 positions enhances its solubility and may influence its biological effects. This article reviews the biological activity of this compound based on diverse research findings.
The compound can be synthesized through various methods, which highlight its versatility in creating derivatives with potentially enhanced biological activities. The chemical structure allows for multiple types of reactions, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| Density | 1.27 g/cm³ |
| Boiling Point | 631.6°C |
| Melting Point | Not Available |
Research indicates that the biological activity of 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may involve interactions with various biological targets. Interaction studies are crucial for elucidating its mechanism of action and therapeutic potential.
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, triazepine derivatives related to this compound have shown significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Psychotropic Effects : Although compounds structurally similar to 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one have been evaluated for psychotropic effects, results indicate variability in activity depending on structural modifications .
Case Studies
A notable case study involved synthesizing and evaluating several derivatives of the compound for their pharmacological properties. The study highlighted that while some derivatives exhibited promising bioactivity at high concentrations, others were devoid of significant effects .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in cell lines |
| Antimicrobial | Effective against certain bacterial strains |
| Psychotropic | Variable effects; some showed toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
